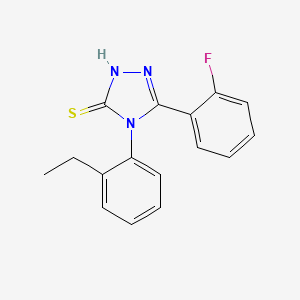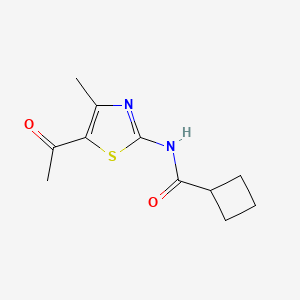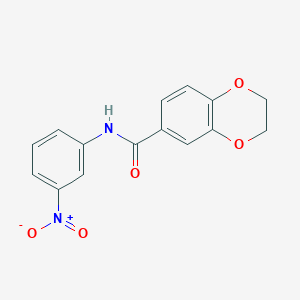![molecular formula C17H19NO4 B5752138 2-[(5-tert-butyl-3-methyl-2-furoyl)amino]benzoic acid](/img/structure/B5752138.png)
2-[(5-tert-butyl-3-methyl-2-furoyl)amino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(5-tert-butyl-3-methyl-2-furoyl)amino]benzoic acid, also known as TBFBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. TBFBA is a furoyl-containing molecule that is structurally similar to other non-steroidal anti-inflammatory drugs (NSAIDs) such as aspirin and ibuprofen. However, TBFBA has been shown to have unique biochemical and physiological effects that make it a promising candidate for further investigation.
作用機序
The mechanism of action of 2-[(5-tert-butyl-3-methyl-2-furoyl)amino]benzoic acid is not fully understood. However, it is believed that this compound exerts its effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to contribute to inflammation and pain. This compound may also modulate other signaling pathways that are involved in inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reducing the activity of COX-2. This compound also has anti-cancer properties by inducing apoptosis in cancer cells and inhibiting their proliferation. Moreover, this compound has neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
2-[(5-tert-butyl-3-methyl-2-furoyl)amino]benzoic acid has several advantages for use in lab experiments. It is stable and easy to synthesize, and it has been shown to have low toxicity in vitro and in vivo. However, this compound also has some limitations. It is relatively insoluble in water, which may affect its bioavailability in vivo. Moreover, this compound has not been extensively tested in clinical trials, and its safety and efficacy in humans are not yet fully understood.
将来の方向性
There are several future directions for research on 2-[(5-tert-butyl-3-methyl-2-furoyl)amino]benzoic acid. One area of investigation is the development of this compound derivatives that have improved solubility and bioavailability. Another area of interest is the investigation of this compound's effects on other signaling pathways that are involved in inflammation, cell proliferation, and apoptosis. Moreover, further studies are needed to determine the safety and efficacy of this compound in humans, particularly in the context of various diseases and conditions.
合成法
The synthesis of 2-[(5-tert-butyl-3-methyl-2-furoyl)amino]benzoic acid involves several steps, including the reaction of 2-aminobenzoic acid with tert-butyl acrylate, followed by the addition of 5-tert-butyl-3-methyl-2-furoic acid. The resulting compound is then purified using chromatography techniques to obtain pure this compound.
科学的研究の応用
2-[(5-tert-butyl-3-methyl-2-furoyl)amino]benzoic acid has been the subject of several scientific studies due to its potential therapeutic applications. One study found that this compound has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Another study showed that this compound has anti-cancer properties by inducing apoptosis in cancer cells. Moreover, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
2-[(5-tert-butyl-3-methylfuran-2-carbonyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-10-9-13(17(2,3)4)22-14(10)15(19)18-12-8-6-5-7-11(12)16(20)21/h5-9H,1-4H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUJUSATWHBQNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1)C(C)(C)C)C(=O)NC2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(2-chloro-4-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5752061.png)
![3-[1-(2-amino-2-oxoethyl)-1H-indol-3-yl]-2-cyano-N-phenylacrylamide](/img/structure/B5752063.png)


![methyl 5-[(3,5-dimethylphenoxy)methyl]-2-furoate](/img/structure/B5752098.png)
![10,11,12,13-tetrahydro-5H-spiro[azepino[2,1-b]benzo[h]quinazoline-6,1'-cyclohexan]-7(9H)-one](/img/structure/B5752116.png)



![7-(difluoromethyl)-5-methyl-N-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5752146.png)



